molecular formula C10H19ClO4S B15310506 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B15310506
M. Wt: 270.77 g/mol
InChI Key: ORQVRKXHBCXGOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride involves several steps. The primary synthetic route includes the reaction of cyclohexanol with ethylene oxide to form 2-(cyclohexyloxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-(2-(cyclohexyloxy)ethoxy)ethanol. Finally, the sulfonyl chloride group is introduced by reacting the intermediate with chlorosulfonic acid under controlled conditions .

Chemical Reactions Analysis

2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Scientific Research Applications

2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify other molecules by forming sulfonate esters or sulfonamides .

Comparison with Similar Compounds

2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity and applications.

    Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with a different aromatic structure.

The uniqueness of this compound lies in its aliphatic structure and the presence of the cyclohexyloxy group, which imparts distinct reactivity and stability compared to its aromatic counterparts .

Properties

Molecular Formula

C10H19ClO4S

Molecular Weight

270.77 g/mol

IUPAC Name

2-(2-cyclohexyloxyethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C10H19ClO4S/c11-16(12,13)9-8-14-6-7-15-10-4-2-1-3-5-10/h10H,1-9H2

InChI Key

ORQVRKXHBCXGOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCCOCCS(=O)(=O)Cl

Origin of Product

United States

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